2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural settings to control broadleaf weeds. The specific properties and applications of this compound may vary, but it is likely to share characteristics with other phenoxy herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with an appropriate amine to form the amide bond.
Pyridazinone Derivative Formation:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or pyridazinone moieties.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: Halogen atoms in the phenoxy ring may be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of phenoxy herbicides on plant physiology.
Medicine: Investigating its potential as a lead compound for drug development.
Industry: Use as a herbicide in agricultural practices.
Mechanism of Action
The mechanism of action for this compound likely involves interference with plant hormone pathways, similar to other phenoxy herbicides. It may mimic auxins, leading to uncontrolled growth and eventual plant death. The molecular targets could include auxin receptors and related signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with comparable applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide may offer unique advantages such as improved efficacy, reduced environmental impact, or specific activity against certain weed species compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3/c1-10(23-13-5-4-11(16)9-12(13)17)15(22)18-7-8-20-14(21)3-2-6-19-20/h2-6,9-10H,7-8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGTXLVHCXVWRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC=N1)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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